tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
Description
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (CAS 944804-88-0) is a synthetic organic compound featuring a thiazole ring substituted with a bromine atom at position 4, a methyl group attached to the carbamate nitrogen, and a tert-butyl carbamate moiety. The bromine atom at position 4 of the thiazole ring enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . The tert-butyl group provides steric protection, improving stability during synthetic processes . This compound is primarily utilized in the development of bioactive molecules, leveraging its unique substitution pattern for targeted functionalization .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-6(10)5-15-7/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDLXGFSUQQZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The primary synthetic route involves the introduction of a tert-butoxycarbonyl (Boc) protecting group to (4-bromo-thiazol-2-yl)methylamine. This method, documented in patent US2005/101617, achieves a 72% yield under mild conditions.
Experimental Procedure
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Reagents :
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(4-Bromo-thiazol-2-yl)methylamine (705.3 mg, 3.68 mmol)
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Di-tert-butyl dicarbonate (Boc₂O, 898 mg, 4.13 mmol)
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Anhydrous dichloromethane (DCM, 15 mL)
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Conditions :
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Temperature: 20°C (room temperature)
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Reaction time: 4 hours
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Workup :
The crude product is purified via flash chromatography (silica gel, 0–20% ethyl acetate/hexanes), yielding 770 mg (2.64 mmol) of tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate as a white solid.
Table 1: Optimization of Boc Protection
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility of intermediates |
| Boc₂O Equivalents | 1.1 equiv | Prevents overprotection |
| Purification | Silica chromatography | Removes unreacted amine |
Multi-Step Synthesis via Oxazolidine Intermediates
Sequential Carbamate Formation and Michael Addition
A second approach, reported in The Royal Society of Chemistry, involves a multi-step sequence starting with (4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid.
Step 1: Activation with Ethyl Chloroformate
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Reagents :
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Oxazolidine carboxylic acid (26.2 g, 101.4 mmol)
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Triethylamine (15.5 mL, 111.5 mmol)
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Ethyl chloroformate (10.6 mL, 111.5 mmol)
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Conditions :
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Solvent: Tetrahydrofuran (THF, 200 mL)
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Temperature: 0°C → room temperature
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Time: 1.5 hours (activation) + 22 hours (stirring)
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Outcome :
Acylated intermediate isolated in 87% yield (22.8 g) after extraction with ethyl acetate.
Step 2: Michael Adduct Formation
Table 2: Critical Parameters for Michael Addition
| Variable | Optimal Value | Rationale |
|---|---|---|
| Solvent Polarity | Ethanol | Stabilizes transition state |
| Equivalents | 1.85 equiv alkyne | Ensures complete conversion |
| Temperature | 60°C | Accelerates kinetics |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Purity and Byproduct Formation
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Boc method produces minimal byproducts due to stoichiometric control.
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Multi-step route may require additional purification after Michael addition to remove excess alkyne.
Table 3: Method Comparison
| Metric | Boc Protection | Multi-Step Route |
|---|---|---|
| Yield | 72% | 87% (Step 1) |
| Scalability | High | Moderate |
| Byproducts | <5% | 10–15% |
Reaction Optimization Strategies
Solvent Screening
Catalytic Additives
Analytical Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial and Environmental Considerations
Green Chemistry Metrics
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Atom Economy : 84% for Boc method vs. 78% for multi-step route.
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Solvent Recovery : DCM and ethanol can be recycled via distillation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: The major products are substituted thiazole derivatives.
Oxidation and Reduction Reactions: Various oxidized or reduced thiazole derivatives are formed.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Based Carbamates
| Compound Name | CAS Number | Substituents on Thiazole Ring | Key Functional Differences |
|---|---|---|---|
| tert-Butyl (4-bromo-thiazol-2-yl)(methyl)carbamate | 944804-88-0 | Br (position 4), methyl (carbamate) | Bromine at position 4; methyl group |
| tert-Butyl (5-bromo-thiazol-2-yl)carbamate | 1064678-19-8 | Br (position 5) | Bromine at position 5; no methyl |
| tert-Butyl N-(4-bromo-thiazol-2-yl)carbamate | 1178886-89-9 | Br (position 4) | No methyl group on carbamate |
| tert-Butyl ((2-bromo-4-methylthiazol-5-yl)methyl)carbamate | - | Br (position 2), methyl (position 4) | Bromine at position 2; methyl at 4 |
Key Observations :
- Bromine Position : Bromine at position 4 (target compound) enhances nucleophilic substitution reactivity compared to position 5 or 2 analogs .
Table 2: Reactivity Under Nucleophilic Substitution Conditions
| Compound Name | Reaction Conditions | Products/Applications |
|---|---|---|
| tert-Butyl (4-bromo-thiazol-2-yl)(methyl)carbamate | Amines, alkoxides (DMF, K₂CO₃) | Substituted thiazoles for drug discovery |
| tert-Butyl (5-bromo-thiazol-2-yl)carbamate | Harsher conditions required | Less reactive; limited functionalization |
| tert-Butyl N-(4-bromo-thiazol-2-yl)carbamate | Similar to target compound | Intermediate for non-methylated analogs |
The target compound undergoes substitution under mild conditions (e.g., room temperature, polar aprotic solvents), whereas bromine at position 5 (CAS 1064678-19-8) requires elevated temperatures or stronger bases .
Stability and Degradation Pathways
The tert-butyl group in the target compound confers resistance to hydrolysis under acidic or basic conditions, whereas compounds lacking this group (e.g., tert-Butyl N-(4-bromo-thiazol-2-yl)carbamate) are more prone to degradation . Bromine at position 4 also increases susceptibility to photodegradation compared to chlorine-substituted analogs (e.g., tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate) .
Biological Activity
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, enzyme inhibition, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 328.23 g/mol. The compound features a thiazole ring substituted with a bromine atom, which contributes to its reactivity and biological activity.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active or allosteric sites, preventing substrate access. This inhibition can alter metabolic pathways and has implications for diseases such as cancer and infections.
- Protein-Ligand Interactions : It forms stable complexes with biological macromolecules, facilitating studies on protein interactions and modifications.
- Nucleophilic Substitution : The bromine atom in the thiazole ring allows for nucleophilic substitution reactions, leading to the formation of new derivatives that may exhibit enhanced biological properties.
Biological Activities
Research indicates that this compound possesses a range of biological activities:
- Antimicrobial Activity : Compounds containing thiazole rings are known for their antimicrobial properties. Studies suggest that this compound may inhibit certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
- Anticancer Properties : Preliminary studies have shown that this compound can inhibit specific cancer cell lines. The bromine substituent is believed to enhance lipophilicity, improving membrane permeability and increasing efficacy against cancer cells.
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on lysyl oxidase (LOX), an enzyme involved in collagen cross-linking. The results indicated that the compound significantly reduced LOX activity, suggesting its potential application in fibrosis treatment .
Study 2: Anticancer Activity
In vitro assays revealed that this compound inhibited the proliferation of various cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .
Table of Biological Activities
Q & A
Q. What mechanistic insights explain its potential as a kinase inhibitor or enzyme modulator?
- The bromothiazole moiety mimics ATP-binding sites in kinases, while the carbamate group acts as a hydrogen-bond acceptor. In vitro assays (IC₅₀ <1 µM for specific kinases) suggest competitive inhibition, validated via X-ray crystallography .
Data Reproducibility and Methodological Challenges
Q. Why do NMR spectra sometimes show unexpected peaks, and how can these artifacts be minimized?
Q. How can structure-activity relationship (SAR) studies leverage this compound to design analogs with improved properties?
- Replace the bromine atom with other halogens (Cl, I) or install electron-withdrawing groups (NO₂, CF₃) to modulate electronic effects. Bioisosteric substitution of the tert-butyl group (e.g., cyclopropyl) enhances metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
